molecular formula C13H18O2 B7862342 2-Pentoxy-1-phenylethanone

2-Pentoxy-1-phenylethanone

Cat. No.: B7862342
M. Wt: 206.28 g/mol
InChI Key: QKXRWGGJORQIJT-UHFFFAOYSA-N
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Description

2-Pentoxy-1-phenylethanone is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by the presence of a phenyl group attached to the carbonyl carbon and a pentoxy group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentoxy-1-phenylethanone can be synthesized through several methods. One common approach involves the alkylation of 1-phenylethanone with pentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds as follows:

  • Dissolve 1-phenylethanone in anhydrous tetrahydrofuran.
  • Add sodium hydride to the solution to deprotonate the alpha carbon.
  • Introduce pentyl bromide to the reaction mixture.
  • Stir the mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Pentoxy-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-pentoxy-1-phenylacetic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the carbonyl group can yield 2-pentoxy-1-phenylethanol using reducing agents like sodium borohydride.

    Substitution: The pentoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products

    Oxidation: 2-Pentoxy-1-phenylacetic acid.

    Reduction: 2-Pentoxy-1-phenylethanol.

    Substitution: Various substituted phenylethanones depending on the alkyl or aryl group introduced.

Scientific Research Applications

2-Pentoxy-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-pentoxy-1-phenylethanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxy-1-phenylethanone: Similar in structure but lacks the pentoxy group.

    1-Phenylethanone: Lacks both the pentoxy and phenoxy groups.

    2-Pentoxy-1-phenylethanol: The reduced form of 2-pentoxy-1-phenylethanone.

Uniqueness

This compound is unique due to the presence of both the phenyl and pentoxy groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-pentoxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-7-10-15-11-13(14)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRWGGJORQIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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